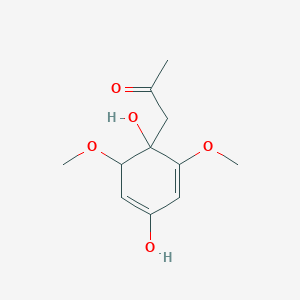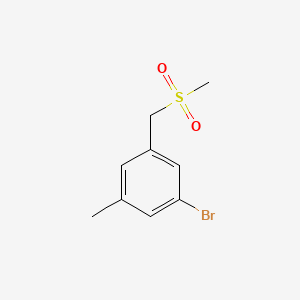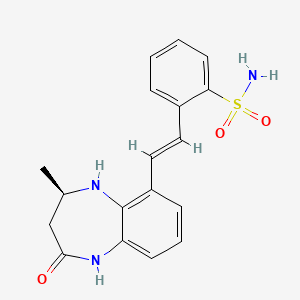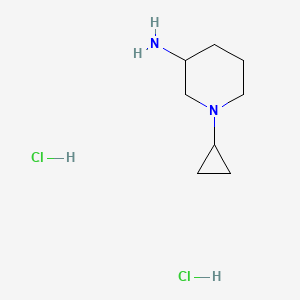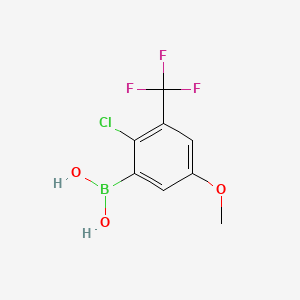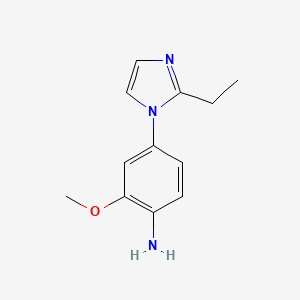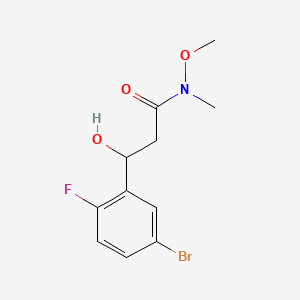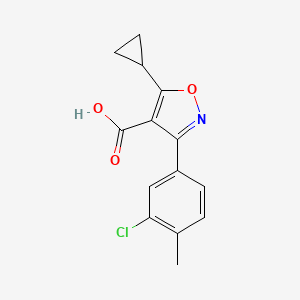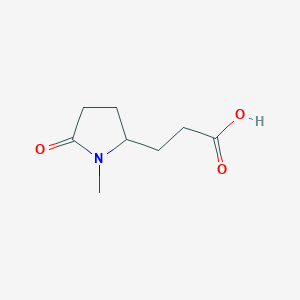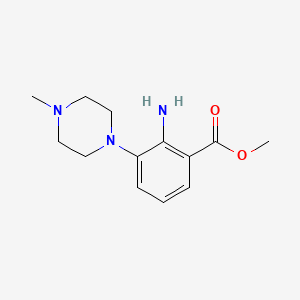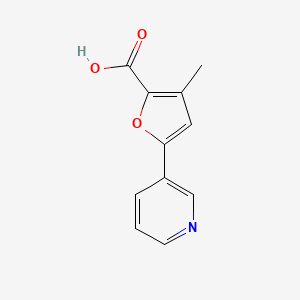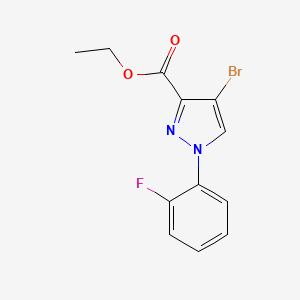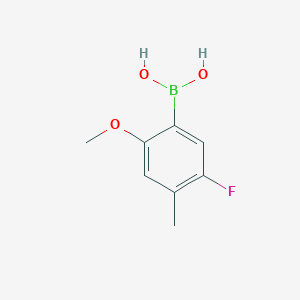![molecular formula C17H22N2O3 B14766027 2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]-](/img/structure/B14766027.png)
2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]- is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a kinase inhibitor, particularly targeting receptor interaction protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway, a form of programmed cell death .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]- typically involves a multi-step process. One common method includes the reaction of appropriate amines with cyclic anhydrides, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in inhibiting RIPK1, which is involved in necroptosis.
Medicine: Potential therapeutic agent for treating inflammatory diseases by inhibiting necroptosis.
Industry: Utilized in the development of new pharmaceuticals and chemical products
作用机制
The compound exerts its effects by inhibiting the kinase activity of RIPK1. This inhibition blocks the activation of the necroptosis pathway, thereby preventing programmed cell death. The molecular targets include the active site of RIPK1, and the pathways involved are primarily related to cell death and inflammation .
相似化合物的比较
Similar Compounds
- 8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione .
Uniqueness
2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]- stands out due to its potent inhibitory activity against RIPK1, with an IC50 value of 92 nM. This makes it a promising lead compound for further development as a therapeutic agent .
属性
分子式 |
C17H22N2O3 |
|---|---|
分子量 |
302.37 g/mol |
IUPAC 名称 |
2-[(4-methoxyphenyl)methyl]-2,8-diazaspiro[5.5]undecane-1,3-dione |
InChI |
InChI=1S/C17H22N2O3/c1-22-14-5-3-13(4-6-14)11-19-15(20)7-9-17(16(19)21)8-2-10-18-12-17/h3-6,18H,2,7-12H2,1H3 |
InChI 键 |
FCEZJDHBOIUVCC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CN2C(=O)CCC3(C2=O)CCCNC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


